molecular formula C16H19N3O B12174681 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B12174681
M. Wt: 269.34 g/mol
InChI Key: WPZLITZQWPOTHJ-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common approach is to start with the cyclopenta[c]pyridazinone core and introduce the benzyl(methyl)amino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    PRL-8-53: A nootropic compound with a similar benzyl(methyl)amino group.

    Cyclopenta[c]pyridazinone derivatives: Compounds with variations in the substituents on the cyclopenta[c]pyridazinone core.

Uniqueness

2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C16H19N3O/c1-18(11-13-6-3-2-4-7-13)12-19-16(20)10-14-8-5-9-15(14)17-19/h2-4,6-7,10H,5,8-9,11-12H2,1H3

InChI Key

WPZLITZQWPOTHJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=C3CCCC3=N2

Origin of Product

United States

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